Methyl 2,2,4-trimethyl-3-oxopentanoate Methyl 2,2,4-trimethyl-3-oxopentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14237893
InChI: InChI=1S/C9H16O3/c1-6(2)7(10)9(3,4)8(11)12-5/h6H,1-5H3
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Methyl 2,2,4-trimethyl-3-oxopentanoate

CAS No.:

Cat. No.: VC14237893

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,2,4-trimethyl-3-oxopentanoate -

Specification

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name methyl 2,2,4-trimethyl-3-oxopentanoate
Standard InChI InChI=1S/C9H16O3/c1-6(2)7(10)9(3,4)8(11)12-5/h6H,1-5H3
Standard InChI Key FDKLXJMFRMSQAA-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C(C)(C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2,2,4-trimethyl-3-oxopentanoate features a pentanoate backbone substituted with methyl groups at the 2, 2, and 4 positions, alongside a ketone at the 3-position. The IUPAC name, methyl 2,2,4-trimethyl-3-oxopentanoate, reflects this substitution pattern . The ester functional group (COOCH3\text{COOCH}_3) and ketone (C=O\text{C=O}) contribute to its reactivity, while the bulky methyl groups impart steric hindrance, influencing its stability and interactions .

Key Structural Data:

  • Molecular Formula: C9H16O3\text{C}_9\text{H}_{16}\text{O}_3

  • SMILES: CC(C)C(=O)C(C)(C)C(=O)OC\text{CC(C)C(=O)C(C)(C)C(=O)OC}

  • InChIKey: FDKLXJMFRMSQAA-UHFFFAOYSA-N\text{FDKLXJMFRMSQAA-UHFFFAOYSA-N}

  • Density: 0.956 g/cm³ (ethyl analogue)

  • Boiling Point: 208°C (ethyl analogue)

The compound’s 3D conformation, optimized via computational methods such as DFT, reveals a tetrahedral geometry around the carbonyl carbons, stabilized by hyperconjugation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra provide critical insights into the compound’s structure. The 1H^1\text{H}-NMR spectrum displays signals for methyl groups at δ 1.08–1.37 ppm and the ester methoxy group at δ 3.79 ppm . The 13C^{13}\text{C}-NMR confirms the ketone (δ 205–212 ppm) and ester carbonyl (δ 172–174 ppm) . Infrared (IR) spectroscopy identifies strong absorptions at 1715 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (ketone C=O) .

Synthesis and Manufacturing

Esterification of β-Keto Acids

A common route involves the esterification of 2,2,4-trimethyl-3-oxopentanoic acid with methanol. This acid-catalyzed reaction typically employs sulfuric acid or p-toluenesulfonic acid, yielding the ester in >80% purity . For example, reacting the acid with methanol in refluxing toluene produces methyl 2,2,4-trimethyl-3-oxopentanoate, followed by distillation under reduced pressure .

Alkylation of β-Keto Esters

An alternative method utilizes the alkylation of β-keto esters. Source 4 details the synthesis of analogous ethyl esters via Michael addition, where ethyl acetoacetate reacts with methyl acrylate in the presence of potassium carbonate . Adapting this protocol, methyl 2,2,4-trimethyl-3-oxopentanoate can be synthesized by substituting ethyl reagents with methyl counterparts .

Industrial-Scale Production

Patent literature (source 13) describes a scalable process using 2,2,4,4-tetramethyl-1,3-cyclobutanedione and methanol. The reaction, catalyzed by alkaline agents like potassium carbonate, proceeds via ring-opening to yield the ester . This method achieves high yields (≥95%) and is favored for its minimal byproducts .

Applications in Industrial and Materials Chemistry

Reactive Coalescent in Coatings

Methyl 2,2,4-trimethyl-3-oxopentanoate is widely used as a reactive coalescent in waterborne paints . By reducing the minimum film-forming temperature (MFFT) of latex polymers, it enhances film formation without increasing volatile organic compound (VOC) emissions . Comparative studies show it outperforms traditional coalescents like Texanol® (2,2,4-trimethylpentane-1,3-diol monoisobutyrate) in UV-curable coatings, where it crosslinks into the polymer matrix, improving durability .

Intermediate in Organic Synthesis

The compound serves as a precursor in synthesizing kavain analogues and δ-valerolactones . For instance, Heck and Suzuki coupling reactions employ methyl 2,2,4-trimethyl-3-oxopentanoate to construct complex heterocycles with potential bioactivity . Its ketone group also participates in aldol condensations, forming carbon-carbon bonds critical in pharmaceutical intermediates .

Comparative Analysis with Structural Analogues

Methyl vs. Ethyl Esters

While methyl and ethyl esters share similar reactivity, their physical properties differ significantly:

PropertyMethyl EsterEthyl Ester
Molecular Weight172.22 g/mol 186.25 g/mol
Boiling Point183–186°C208°C
LogP (Partition Coeff.)0.78 1.05

The ethyl variant’s higher lipophilicity (logP) enhances its solubility in non-polar solvents, making it preferable in certain synthetic applications .

Substituted β-Keto Esters

Compared to simpler β-keto esters (e.g., ethyl acetoacetate), methyl 2,2,4-trimethyl-3-oxopentanoate exhibits greater steric hindrance, slowing hydrolysis but increasing thermal stability . This property is exploited in high-temperature polymerizations where side reactions must be minimized .

Stability and Reactivity

Hydrolytic Stability

The compound undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions. Kinetic studies (source 4) reveal a half-life of 48 hours in pH 7 buffer at 25°C, increasing to 72 hours in anhydrous solvents . The hydrolysis product, 2,2,4-trimethyl-3-oxopentanoic acid, is a key intermediate in biodegradation pathways .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily via decarboxylation to form 2,2,4-trimethylpentan-3-one . This pathway is critical in pyrolysis applications, where the ester acts a precursor for ketone synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator